N-(5-Aminopentyl)acetamide hydrochloride
Description
Contextualizing Acetylated Polyamines in Biological Systems
Acetylation is a fundamental biochemical process in polyamine metabolism that serves several crucial regulatory roles. nih.gov Polyamines, at physiological pH, carry multiple positive charges, enabling them to bind to anionic macromolecules like DNA, RNA, and proteins. medchemexpress.comnih.gov The process of acetylation, catalyzed by enzymes such as spermidine (B129725)/spermine N1-acetyltransferase (SSAT), neutralizes these positive charges. nih.govnih.govnih.gov
This charge neutralization has significant consequences:
It liberates polyamines from their binding sites, reducing their biological activity. nih.gov
It marks them for removal from the cell via transport systems. nih.gov
It prepares them for catabolism, often through oxidation by polyamine oxidase (PAO), which converts them back to lower-form polyamines (e.g., acetylated spermidine to putrescine). nih.govmdpi.com
This cycle of synthesis, acetylation, and catabolism allows for the precise and rapid control of intracellular polyamine concentrations, which is vital for maintaining cellular homeostasis. nih.govresearchgate.net The complexity of this regulatory system underscores the critical importance of polyamines in cellular function. nih.gov
N-(5-Aminopentyl)acetamide as a Monoacetylated Cadaverine (B124047) Species
N-(5-Aminopentyl)acetamide is specifically the monoacetylated derivative of cadaverine, a five-carbon diamine produced from the decarboxylation of the amino acid lysine. medchemexpress.comnih.govhmdb.ca It is also commonly referred to as N-acetylcadaverine or monoacetylcadaverine. selleckchem.comhmdb.canih.gov The acetylation occurs on one of the terminal amino groups of the cadaverine molecule. nih.gov This modification is a key step in the catabolic pathway for cadaverine. The presence of N-(5-Aminopentyl)acetamide has been confirmed in various biological samples, including human urine, highlighting its role as a natural metabolite. nih.gov
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(5-aminopentyl)acetamide | hmdb.canih.gov |
| Synonyms | N-Acetylcadaverine, Monoacetylcadaverine | selleckchem.comhmdb.canih.gov |
| Chemical Formula | C7H16N2O | hmdb.ca |
| Molecular Weight | 144.21 g/mol | hmdb.calgcstandards.com |
| CAS Registry Number | 32343-73-0 | medchemexpress.comhmdb.ca |
Fundamental Biological Significance of Cadaverine and its Acetylated Forms
Polyamines, including cadaverine, are fundamentally linked to cell growth, differentiation, and proliferation. medchemexpress.comhmdb.caphysiology.org Their concentrations are typically elevated in rapidly dividing cells. nih.gov These molecules are implicated in a wide range of essential cytoplasmic reactions, such as the stabilization of nucleic acids, DNA replication, protein synthesis, post-transcriptional regulation, and autophagy. medchemexpress.comnih.govphysiology.orgnih.gov The regulation of polyamine levels is therefore critical; high levels are associated with proliferative conditions, while low levels are observed in aging. physiology.orgnih.gov
The acetylation of cadaverine to form N-(5-Aminopentyl)acetamide is part of the homeostatic mechanism that controls the intracellular concentration of this bioactive polyamine. hmdb.ca By converting cadaverine to its less active, acetylated form, cells can modulate processes like cell proliferation. nih.govhmdb.ca Recent studies have also pointed to a potential role for N-acetylcadaverine as a biomarker in certain inflammatory conditions, such as periodontitis in smokers, where its levels were found to be significantly elevated. nih.gov
In the microbial world, cadaverine and its regulation play a vital role, particularly in maintaining the structural integrity of the cell envelope in certain bacteria. nih.govasm.org A notable example is the Gram-negative anaerobic bacterium Selenomonas ruminantium. nih.gov In this organism, cadaverine is an essential structural constituent of the peptidoglycan. nih.govasm.org It is covalently linked to the peptidoglycan and facilitates the anchoring of the outer membrane to this layer through an interaction with a specific outer membrane protein, Mep45. nih.govasm.org This system is functionally analogous to the murein lipoprotein anchoring mechanism found in bacteria like Escherichia coli. asm.org
The regulation of cadaverine levels, and by extension its acetylation, is crucial for this function. The ability of bacteria to maintain their cell envelope integrity is fundamental to their survival, protecting them from external stresses like antibiotics and detergents. asm.org Furthermore, studies in other bacteria have shown that interfering with polyamine acetylation can increase the permeability of the bacterial membrane, suggesting a broader role for this metabolic process in microbial physiology and pathogen fitness. nih.gov In Pseudomonas aeruginosa, for instance, metabolites of the cadaverine pathway were found to be decreased in biofilm-forming bacteria, and the external addition of cadaverine inhibited biofilm accumulation. frontiersin.org
| Molecule | Biological Role/Significance | System/Organism | Source |
|---|---|---|---|
| Cadaverine | Essential for cell growth and proliferation. | General (bacteria to higher animals) | medchemexpress.comphysiology.org |
| Cadaverine | Involved in DNA replication and protein synthesis. | General (bacteria to higher animals) | medchemexpress.comnih.gov |
| Cadaverine | Essential constituent of peptidoglycan for envelope integrity. | Selenomonas ruminantium | nih.govasm.org |
| Cadaverine | Inhibits biofilm formation. | Pseudomonas aeruginosa | frontiersin.org |
| N-(5-Aminopentyl)acetamide | Product of cadaverine catabolism for cellular homeostasis. | General | nih.govhmdb.ca |
| N-(5-Aminopentyl)acetamide | Potential biomarker for inflammatory conditions. | Humans | nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(5-aminopentyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(10)9-6-4-2-3-5-8;/h2-6,8H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRVIMPWXPUYLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Pathways
De Novo Synthetic Routes for N-(5-Aminopentyl)acetamide Hydrochloride
The de novo synthesis of this compound involves the construction of the core pentane-1,5-diamine (cadaverine) skeleton from acyclic precursors, followed by selective acetylation and salt formation. These routes are distinct from those that begin with cadaverine (B124047) itself.
Acetylation of Cadaverine and Related Amine Substrates
A prevalent and straightforward method for the synthesis of N-(5-Aminopentyl)acetamide involves the direct, controlled acetylation of cadaverine (pentane-1,5-diamine). medchemexpress.comselleckchem.com Given that cadaverine possesses two primary amine groups of similar reactivity, achieving mono-acetylation requires careful control of reaction conditions to minimize the formation of the di-acetylated byproduct. This is typically achieved by using a limited amount of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in a suitable solvent and at controlled temperatures. The reaction of an acid chloride with a diamine can readily yield an amide. mdpi.com The biological precursor to cadaverine is the amino acid lysine, which undergoes decarboxylation. medchemexpress.com
Alternative de novo laboratory syntheses of the cadaverine backbone can start from precursors like cyclopentene (B43876). Ozonolysis of cyclopentene yields pentanedial, which can then undergo reductive amination with ammonia (B1221849) in the presence of a reducing agent like hydrogen over a nickel catalyst or sodium cyanoborohydride to form pentane-1,5-diamine. studyx.ai Another approach involves starting with glutaric acid or glutaronitrile, which can be converted to the diamine through reduction and amination reactions. The Gabriel synthesis, starting from 1,5-dihalopentanes and potassium phthalimide, provides another classic route to the diamine skeleton. Once the diamine is synthesized, selective mono-acetylation can be carried out as described above.
Utilization of Protected Diamine Precursors
To circumvent the issue of di-acetylation and ensure regioselectivity, the use of mono-protected diamine precursors is a common and highly effective strategy.
A widely employed mono-protected precursor is N-Boc-pentane-1,5-diamine (tert-butyl (5-aminopentyl)carbamate). google.comrsc.org This compound has one of the amine functionalities masked by the acid-labile tert-butoxycarbonyl (Boc) group, leaving the other primary amine free for reaction.
The synthesis of N-Boc-pentane-1,5-diamine itself typically involves reacting 1,5-diaminopentane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a solvent like 1,4-dioxane. google.com By controlling the stoichiometry, mono-protection can be favored.
Once the N-Boc-pentane-1,5-diamine is obtained, the free amine is acetylated using standard acetylating agents. The resulting product is N-Boc-N'-(5-acetylaminopentyl)amine. The final step is the deprotection of the Boc group to yield the desired N-(5-Aminopentyl)acetamide, which is then converted to its hydrochloride salt.
O-Benzylhydroxylamine hydrochloride is a reagent used in various organic syntheses, often for the preparation of oximes and N-hydroxyamides. mdpi.comresearchgate.net It can be prepared by reacting hydroxylamine (B1172632) with benzyl (B1604629) halides. researchgate.net While it is a versatile synthetic building block, its direct application as an intermediate in a common or established synthetic pathway for this compound is not well-documented in readily available scientific literature. In principle, a synthetic chemist could devise a multi-step pathway involving the reaction of O-benzylhydroxylamine with a suitable difunctionalized pentane (B18724) derivative, followed by reduction of the N-O bond and subsequent acetylation and debenzylation. However, this does not represent a standard or efficient route compared to the methods described above. The more common application of O-benzylhydroxylamine involves its reaction with carbonyl compounds to form oximes or with carboxylic acids to form protected hydroxamic acids. commonorganicchemistry.com
Application of Coupling Reagents in Amide Bond Formation
The formation of the amide bond in the synthesis of N-(5-Aminopentyl)acetamide from a protected precursor like N-Boc-pentane-1,5-diamine and acetic acid can be facilitated by a variety of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.govchemicalbook.com Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU and HBTU, which are known for their high efficiency. studyx.aichemicalbook.com The choice of coupling reagent can depend on factors such as the scale of the reaction, desired purity, and the nature of the substrates. chemicalbook.com
| Coupling Reagent Class | Examples | General Characteristics |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, forms a urea (B33335) byproduct. EDC and its byproduct are water-soluble, simplifying workup. nih.govchemicalbook.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, particularly for sterically hindered couplings. studyx.ai |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Fast reaction times and low rates of racemization. studyx.aichemicalbook.com |
Deprotection Methodologies for Amine Hydrochloride Salts
The final step in syntheses utilizing N-Boc-pentane-1,5-diamine is the removal of the Boc protecting group and the formation of the hydrochloride salt. The Boc group is designed to be stable under many reaction conditions but readily cleaved under acidic conditions.
The deprotection is typically achieved by treating the Boc-protected acetylated intermediate with a strong acid. sigmaaldrich.com A common and effective method is the use of hydrochloric acid (HCl), often dissolved in an organic solvent such as 1,4-dioxane, methanol (B129727), or ethyl acetate. nih.govnih.gov This reaction is generally clean and proceeds at room temperature. nih.gov The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine. researchgate.net The use of excess HCl ensures the formation of the amine hydrochloride salt, which can often be precipitated from the reaction mixture and isolated by filtration. nih.govnih.gov Alternative acidic reagents for Boc deprotection include trifluoroacetic acid (TFA); however, for the isolation of a hydrochloride salt, direct use of HCl is most efficient. sigmaaldrich.comrsc.org
| Reagent | Typical Solvents | Key Features |
|---|---|---|
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate, Water/Acetone | Directly affords the hydrochloride salt. The reaction is typically fast and clean at room temperature. nih.govnih.govnih.gov |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Effective for Boc removal but requires a subsequent step to form the hydrochloride salt. sigmaaldrich.comrsc.org |
| Oxalyl Chloride in Methanol | Methanol | A milder alternative for deprotection of N-Boc groups on various substrates. rsc.org |
Localization of Acetylation Processes within Cellular Compartments
Research has shown that the enzymatic acetylation of polyamines, including cadaverine, is not uniformly distributed throughout the cell but is concentrated in specific subcellular compartments. Studies conducted on mouse brain tissue have identified that acetylation activity is specifically confined to nuclear and microsomal fractions.
Significant N-acetyltransferase activity has been identified within the nuclear fraction of cells. The nucleus is a primary site of polyamine function, where these polycations interact with nucleic acids to modulate chromatin structure and gene expression. The acetylation of polyamines within the nucleus is thought to be a mechanism for regulating these interactions. The activity of nuclear acetyltransferase is considered a rate-limiting step in nuclear polyamine turnover. nih.gov Research on mouse brain nuclear fractions has determined specific kinetic parameters for the acetylation of various polyamines.
Table 1: Enzyme Kinetic Parameters for Polyamine Acetylation in Mouse Brain Nuclear Fractions
| Substrate | Km (mM) | Vmax (pmol/mg protein/10 min) |
| Cadaverine | 4.0 | 705 |
| Putrescine | 3.5 | 424 |
| Spermidine (B129725) | 1.0 | 239 |
| Spermine | 2.5 | 467 |
Data sourced from a study on mouse brain subcellular fractions.
The microsomal fraction, which primarily consists of fragments of the endoplasmic reticulum, is another key site for polyamine acetylation. The N-acetyltransferase located on the cytoplasmic side of the microsomal membranes plays a role in the detoxification and metabolism of various compounds. nih.gov This localization suggests that acetylation in the microsomes is a preparatory step for the subsequent export of acetylated polyamines out of the cell. Studies have confirmed that microsomal fractions possess the enzymatic machinery to acetylate cadaverine and other polyamines. nih.gov
Biochemical Roles and Mechanistic Investigations
Substrate Utilization in Polyamine Metabolic Pathways
N-(5-Aminopentyl)acetamide hydrochloride is an intermediate in the catabolism of polyamines. The primary enzyme responsible for its formation is spermidine (B129725)/spermine N1-acetyltransferase (SSAT), which catalyzes the transfer of an acetyl group from acetyl-CoA to the primary amino group of polyamines. mdpi.comoncotarget.com While SSAT primarily acts on spermidine and spermine, the acetylation of other polyamines like cadaverine (B124047) also occurs. physiology.orgnih.gov
Once formed, N-acetylcadaverine can be a substrate for other enzymes, although with varying efficiencies. Studies have shown that N-acetylcadaverine can be acted upon by both monoamine oxidase (MAO) and diamine oxidase (DAO). ebi.ac.uk However, the affinity of these enzymes for N-acetylcadaverine is relatively low, as indicated by high Km values, suggesting that this may not be a primary metabolic route under normal physiological conditions. ebi.ac.uk
Another key enzyme in polyamine catabolism is acetylpolyamine oxidase (PAOX). nih.govuniprot.org This flavoenzyme typically oxidizes N1-acetylspermidine and N1-acetylspermine. uniprot.org While the direct, high-efficiency oxidation of N-acetylcadaverine by PAOX is not extensively documented, the general pathway involves the oxidation of acetylated polyamines, leading to the production of an aminoaldehyde, hydrogen peroxide, and a smaller polyamine. nih.gov The ultimate fate of N-acetylcadaverine in these pathways is either excretion from the cell or further degradation. nih.gov
Regulation of Polyamine Homeostasis by Acetylation
The acetylation of polyamines is a critical regulatory point in maintaining their intracellular concentrations. nih.gov Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme in polyamine catabolism, and its activity is tightly regulated by the intracellular polyamine pool itself. nih.govnih.gov High levels of polyamines induce the transcription and translation of the SSAT gene, leading to increased enzyme production and subsequent acetylation of polyamines. mdpi.comnih.gov This feedback mechanism prevents the excessive accumulation of polyamines, which can be toxic to the cell. mdpi.com
The formation of N-(5-Aminopentyl)acetamide serves several regulatory functions:
Reduced Biological Activity: Acetylation neutralizes the positive charge of the amino group, which is crucial for the interaction of polyamines with negatively charged macromolecules like DNA, RNA, and proteins. This modification reduces the biological activity of cadaverine. nih.gov
Cellular Export: Acetylated polyamines, including N-acetylcadaverine, are more readily exported from the cell than their non-acetylated counterparts. nih.gov This provides an efficient mechanism for removing excess polyamines.
Precursor for Catabolism: As mentioned earlier, acetylation renders polyamines susceptible to degradation by oxidases like PAOX. nih.gov
Therefore, the synthesis of N-acetylcadaverine is an integral part of the cellular machinery that ensures polyamine levels are kept within a narrow, optimal range for normal cellular function. nih.gov
Molecular Interactions within Biological Systems
The primary enzymes that interact with N-(5-Aminopentyl)acetamide as a substrate are oxidases.
| Enzyme | Substrate | Finding | Reference |
| Monoamine Oxidase (MAO) | N-acetylcadaverine | Found to be a substrate, but with a very high Km value, indicating low affinity. | ebi.ac.uk |
| Diamine Oxidase (DAO) | N-acetylcadaverine | Found to be a substrate, but with a very high Km value, indicating low affinity. | ebi.ac.uk |
These findings suggest that while enzymatic degradation of N-acetylcadaverine by these oxidases is possible, it may not be the most efficient or primary pathway for its catabolism. The low affinity implies that high concentrations of the substrate would be required for significant enzymatic activity.
Specific studies employing immobilization techniques to investigate the protein binding profile of this compound are not extensively reported in the available literature. This methodology, which involves attaching the small molecule to a solid support to "fish" for interacting proteins, would be a valuable approach to identify novel binding partners and further elucidate the compound's biological roles. The absence of such specific data highlights an area for future research.
The acetylation of polyamines significantly influences their ability to cross cell membranes. Generally, the addition of an acetyl group increases the hydrophobicity of a molecule, which can facilitate its passive diffusion across the lipid bilayer of cell membranes. libretexts.org
Moreover, acetylated polyamines are known to be actively transported out of cells. nih.govnih.gov While specific transporters for N-acetylcadaverine have not been definitively identified, it is likely that it utilizes the same or similar export systems as other acetylated polyamines like N-acetylspermidine and N-acetylspermine. These transport mechanisms are crucial for maintaining low intracellular polyamine levels and are part of the complex regulatory network of polyamine homeostasis. The transport of solutes across the cell membrane can be a complex process involving passive diffusion, facilitated diffusion, and active transport, often mediated by specific transporter proteins. libretexts.orgyoutube.com The regulation of these transporters themselves is also a key aspect of cellular function. nih.gov
Role as an Endogenous Metabolite in Specific Organisms and Cellular Contexts
N-(5-Aminopentyl)acetamide has been identified as an endogenous metabolite in a variety of organisms and cellular contexts, with its levels often being altered in pathological conditions.
Humans: It is a normal constituent of human urine. ebi.ac.uk Altered levels of N-acetylcadaverine have been observed in certain diseases. For instance, markedly reduced levels have been reported in the urine of patients with Alzheimer's disease. nih.gov In the context of cancer, polyamine metabolism is often dysregulated, and the levels of acetylated polyamines can be affected. oncotarget.comnih.gov For example, increased fecal content of cadaverine has been associated with colorectal lesions. researchgate.net
Bacteria: N-acetylcadaverine is a metabolite in several bacterial species. hmdb.ca In some bacteria, the acetylation of polyamines is a mechanism to detoxify excess polyamines and is crucial for survival in environments with high polyamine concentrations. frontiersin.org For example, the enzyme SpeG in Vibrio cholerae is a spermidine/spermine N-acetyltransferase that plays a role in polyamine homeostasis. frontiersin.org
Other Organisms: The compound has also been reported in Drosophila melanogaster and Saccharomyces cerevisiae. nih.gov
The presence and regulation of N-acetylcadaverine across different species underscore its fundamental role in the universal pathways of polyamine metabolism.
Comparative Biochemical Analysis with Other Acetylated Polyamines
N-(5-Aminopentyl)acetamide, also known as N-acetylcadaverine, is one of several endogenously produced acetylated polyamines. Its biochemical significance is best understood in comparison to other key acetylated polyamines, such as N¹-acetylspermidine, N⁸-acetylspermidine, and N¹-acetylspermine. This comparative analysis focuses on their enzymatic metabolism and differential roles in various physiological and pathological conditions.
The acetylation and subsequent catabolism of polyamines are critical for maintaining cellular homeostasis. The enzyme spermidine/spermine N¹-acetyltransferase (SSAT) is a rate-limiting enzyme in polyamine catabolism, transferring an acetyl group from acetyl-CoA to spermidine or spermine. researchgate.net This acetylation neutralizes the positive charges on the polyamines, altering their interactions with macromolecules like DNA and RNA and facilitating their export from the cell or their degradation by acetylpolyamine oxidase (APAO). nih.gov
Enzymatic Metabolism: A Comparative View
The metabolism of acetylated polyamines is a complex process involving several enzymes with distinct substrate specificities.
Spermidine/Spermine N¹-acetyltransferase (SSAT):
SSAT exhibits a strong preference for specific polyamine substrates. Studies on rat liver SSAT have shown that it actively acetylates spermidine and spermine. mdpi.com The enzyme is highly specific for acetylating a primary amino group separated by a three-carbon chain from another nitrogen atom. mdpi.com Consequently, it does not act on putrescine or cadaverine, the precursor of N-(5-Aminopentyl)acetamide. mdpi.com This indicates that the acetylation of cadaverine to form N-(5-Aminopentyl)acetamide is likely carried out by a different, as of yet not fully characterized, acetyltransferase.
Kinetic data for rat liver spermidine/spermine N¹-acetyltransferase highlights its substrate preferences:
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Spermidine | 130 | 1.3 |
| sym-Norspermidine | ~10 (µg) | ~2.0 |
| sym-Norspermine | ~10 (µg) | ~2.0 |
| Putrescine | Inactive | Inactive |
| Cadaverine | Inactive | Inactive |
Table 1: Kinetic parameters of rat liver spermidine/spermine N¹-acetyltransferase for various substrates. Data from a study on purified rat liver SSAT induced by carbon tetrachloride. mdpi.com
Acetylpolyamine Oxidase (APAO):
APAO catalyzes the oxidation of N¹-acetylated polyamines. For instance, it converts N¹-acetylspermidine to putrescine and N¹-acetylspermine to spermidine. researchgate.net The substrate specificity of APAO is crucial in determining the fate of acetylated polyamines. While N¹-acetylspermidine and N¹-acetylspermine are good substrates for APAO, the metabolism of N⁸-acetylspermidine is different. In rats, N⁸-acetylspermidine is primarily deacetylated back to spermidine, whereas N¹-acetylspermidine is metabolized to putrescine. nih.gov The metabolism of N-(5-Aminopentyl)acetamide by APAO is not as well-documented, but given that its precursor, cadaverine, is a diamine like putrescine, its acetylated form may be handled differently by the polyamine catabolic machinery.
N-Acetylpolyamine Deacetylases:
These enzymes reverse the acetylation process. Research indicates varying catalytic efficiencies for deacetylases on different acetylated polyamines. For example, one study suggested that acetylputrescine and acetylcadaverine can be completely catalyzed, while the catalysis of N¹-acetylspermidine and N⁸-acetylspermidine is less efficient, and N¹-acetylspermine is the most difficult to catalyze. This suggests that N-(5-Aminopentyl)acetamide can be efficiently deacetylated back to cadaverine.
Differential Roles in Health and Disease
The relative levels of different acetylated polyamines can vary significantly in pathological conditions, suggesting distinct roles for each molecule.
Neurodegenerative Diseases:
In Alzheimer's disease (AD), the urinary levels of several acetylated polyamines are altered. A study on AD patients showed significantly reduced levels of N¹-acetylputrescine, N¹-acetylcadaverine, and N¹-acetylspermidine compared to healthy individuals. stressmarq.com In contrast, the levels of N¹-acetylspermine were elevated in the same patients. stressmarq.com This differential regulation points to a complex dysregulation of polyamine metabolism in AD, where some acetylated forms are depleted while others accumulate.
| Analyte | Change in Alzheimer's Disease (Urinary Levels) |
| N¹-acetylputrescine | Markedly Reduced |
| N¹-acetylcadaverine | Markedly Reduced |
| N¹-acetylspermidine | Markedly Reduced |
| N⁸-acetylspermidine | Not significantly changed |
| N¹-acetylspermine | Significantly Elevated |
Table 2: Comparative changes in urinary levels of acetylated polyamines in Alzheimer's disease patients compared to normal subjects. stressmarq.com
Furthermore, research on tauopathies, a class of neurodegenerative diseases that includes AD, has shown that while spermidine can decrease tau aggregation, acetylated spermidine can actually increase it. nih.gov This highlights how acetylation can dramatically alter the biological function of a polyamine.
Cancer:
Elevated levels of acetylated polyamines in urine and plasma have been reported as potential biomarkers for various cancers. nih.govmdpi.com For instance, N¹,N¹²-diacetylspermine has been proposed as a biomarker for several types of cancer. nih.gov In a study on lung and liver cancer, the profiles of polyamine metabolites, including N-acetylspermidine and N-acetylspermine, were different between the two cancer types, suggesting that these profiles could potentially be used for cancer discrimination. Another study on cancer patients with severe COVID-19 found elevated levels of N¹-acetylspermidine, N¹,N⁸-diacetylspermidine, and N¹,N¹²-diacetylspermine. stressmarq.com While these studies focus on acetylated derivatives of spermidine and spermine, the role of N-(5-Aminopentyl)acetamide as a cancer biomarker is an area of ongoing research.
Advanced Analytical Characterization and Quantification Methods
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analytical determination of N-(5-Aminopentyl)acetamide hydrochloride. Both liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are powerful tools for its analysis, each offering distinct advantages for profiling and purity assessment, respectively.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Polyamine Profiling
LC-MS/MS has emerged as the preferred method for the comprehensive analysis of polyamines and their acetylated derivatives due to its high sensitivity and selectivity. mdpi.com This technique allows for the direct quantification of compounds like N-(5-Aminopentyl)acetamide from intricate biological samples, often with minimal sample preparation.
The separation of polar compounds such as N-(5-Aminopentyl)acetamide is typically achieved using reversed-phase (RP) liquid chromatography. C18 columns are among the most commonly used stationary phases for this purpose. mdpi.com For instance, a Thermo Hypersil GOLD C18 column (150 × 2.1 mm, 3 µm particle size) has been successfully employed for the chromatographic separation of acetylated polyamines. mdpi.com
The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient elution using a binary solvent system. This system often consists of an aqueous phase (A) and an organic phase (B), both containing an acid modifier to improve peak shape and ionization efficiency. A typical mobile phase combination is water with 0.1% formic acid as solvent A and acetonitrile (B52724) with 0.1% formic acid as solvent B. mdpi.com The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the elution of analytes based on their hydrophobicity.
A representative gradient elution program for the analysis of acetylated polyamines is detailed in the table below.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 18.0 | 50 | 50 |
| This table illustrates a typical gradient profile for the separation of polyamines and their derivatives. |
To enhance the retention of highly polar analytes like N-(5-Aminopentyl)acetamide on reversed-phase columns, ion-pairing agents are often added to the mobile phase. These agents are particularly useful for underivatized polyamines. researchgate.net Volatile perfluorinated carboxylic acids, such as heptafluorobutyric acid (HFBA), are compatible with mass spectrometry and are widely used to improve retention time and peak shape. researchgate.netnih.govoncotarget.com The concentration of the ion-pairing reagent needs to be carefully optimized, as high concentrations can lead to ion suppression in the mass spectrometer. researchgate.net For example, a mobile phase consisting of 0.05% HFBA in water and 0.05% HFBA in methanol (B129727) has been utilized for the UHPLC-MS/MS analysis of polyamines. oncotarget.com
It is important to note that while effective, ion-pairing reagents can contaminate the LC-MS system, leading to background noise that may persist for a significant time. researchgate.net Therefore, dedicating an instrument to methods employing these reagents is often recommended. researchgate.net Alternative chromatographic strategies, such as hydrophilic interaction liquid chromatography (HILIC), can also be employed for the analysis of highly polar compounds without the need for ion-pairing agents. researchgate.net
Electrospray ionization (ESI) is the most common ionization technique for the LC-MS analysis of polyamines and their acetylated derivatives. mdpi.comnih.gov ESI is a soft ionization method that typically generates protonated molecules, [M+H]⁺, in the positive ion mode, which is suitable for the analysis of basic compounds like N-(5-Aminopentyl)acetamide. The process involves applying a high voltage to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov The efficiency of ESI can be influenced by the mobile phase composition; for instance, the presence of acids like formic acid can enhance the protonation of the analytes. mdpi.com
A critical aspect of ESI is the potential for in-source fragmentation, where molecules fragment within the ionization source before entering the mass analyzer. nih.gov This phenomenon can complicate spectral interpretation but can also provide structural information. The fragmentation of lactams, which share the amide functional group with N-(5-Aminopentyl)acetamide, has been shown to be consistent with fragmentation from the N-protonated tautomer. nih.gov
Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a highly specific and sensitive mode of data acquisition in tandem mass spectrometry. nih.govmdpi.com In an SRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (e.g., the [M+H]⁺ ion of N-(5-Aminopentyl)acetamide). This precursor ion is then fragmented in the second quadrupole (the collision cell) through collision-induced dissociation (CID) with an inert gas. The third quadrupole is then set to monitor for a specific product ion that is characteristic of the precursor. This precursor-to-product ion transition is highly specific to the analyte of interest, significantly reducing chemical noise and enhancing the signal-to-noise ratio. aging-us.com
For robust quantification, typically at least two SRM transitions are monitored for each analyte: a quantifier ion for concentration measurement and a qualifier ion for identity confirmation. aging-us.com The collision energy for each transition is optimized to maximize the signal of the product ion. A study on the LC-MS/MS analysis of various polyamine metabolites, including N-acetylcadaverine, provides specific SRM parameters. mdpi.com
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N-acetylcadaverine | 145.1 | 128.1 | 15 |
| N-acetylcadaverine | 145.1 | 85.1 | 20 |
| Data from a validated LC-MS/MS method for the analysis of polyamine metabolites. mdpi.com |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and reliable technique for assessing the purity of pharmaceutical compounds, including this compound. While not as sensitive as LC-MS/MS, HPLC-UV is widely used for quantitative analysis and quality control due to its precision and accuracy. rsc.orgnih.gov
For the analysis of polyamines and their acetylated derivatives by HPLC, which often lack a strong chromophore, a pre-column derivatization step is typically required to enhance their detectability by UV or fluorescence detectors. nih.govnih.gov Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, benzoyl chloride, and 3,5-dinitrobenzoyl chloride. nih.govnih.gov The latter has been shown to provide high sensitivity for the analysis of acetylated polyamines. nih.gov
A validated HPLC method for purity assessment will have defined performance characteristics, including linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). The table below presents typical validation parameters for an HPLC method for the determination of an N-acetylated compound.
| Validation Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95-105% |
| Limit of Detection (LOD) | ~10 µg/ml |
| Limit of Quantification (LOQ) | ~40 µg/ml |
| This table summarizes typical performance characteristics of a validated HPLC method for an N-acetylated compound. nih.gov |
The mobile phase for HPLC analysis of N-acetylated compounds often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. rsc.orgnih.gov For example, a mobile phase of acetonitrile and an aqueous phosphate (B84403) buffer has been used for the separation of N-acetylglucosamine on a HILIC column. nih.gov For reversed-phase separations, a C18 column is a common choice. rsc.org
Spectroscopic and Spectrometric Elucidation
The definitive identification of this compound relies on a combination of spectroscopic and spectrometric methods. These techniques provide detailed information on the molecule's atomic connectivity and mass, which are fundamental to its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure. nih.gov For N-(5-Aminopentyl)acetamide, NMR spectra confirm the presence and connectivity of the pentyl chain, the primary amine, and the acetamide (B32628) group. tcichemicals.comtcichemicals.com
In a typical ¹H NMR spectrum, distinct signals correspond to each unique proton environment in the molecule. The protons of the methyl group in the acetyl moiety would appear as a singlet, while the methylene (B1212753) groups of the pentyl chain would produce a series of multiplets. The chemical shifts and coupling patterns of these signals provide conclusive evidence of the compound's covalent framework. Similarly, the ¹³C NMR spectrum shows a unique signal for each carbon atom, confirming the carbon backbone of the molecule. nih.gov Certificates of analysis for commercial standards of this compound often confirm that the structure conforms to NMR spectral data. caymanchem.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(5-Aminopentyl)acetamide This table presents predicted NMR data; actual experimental values may vary based on solvent and other conditions.
| ¹H NMR Spectrum | ¹³C NMR Spectrum | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Predicted Chemical Shift (ppm) |
| CH₃-C=O | ~1.99 | Singlet | CH₃-C=O | ~23.0 |
| -NH-CH₂- | ~3.18 | Multiplet | -NH-CH₂- | ~39.5 |
| -CH₂-CH₂NH₂ | ~2.70 | Multiplet | -CH₂-CH₂NH₂ | ~41.8 |
| -NH-CH₂-CH₂- | ~1.50 | Multiplet | -NH-CH₂-CH₂- | ~29.5 |
| -CH₂-CH₂-CH₂NH₂ | ~1.50 | Multiplet | -CH₂-CH₂-CH₂NH₂ | ~26.5 |
| -NH-CH₂-CH₂-CH₂- | ~1.35 | Multiplet | -NH-CH₂-CH₂-CH₂- | ~33.0 |
| -NH₂ | Variable | Broad Singlet | -C=O | ~170.2 |
| -NH-C=O | Variable | Broad Singlet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. The molecular weight of the free base, N-(5-Aminopentyl)acetamide, is 144.21 g/mol , while the hydrochloride salt has a formula weight of approximately 180.67 g/mol . caymanchem.comselleckchem.com In typical electrospray ionization (ESI) mass spectrometry, the compound is observed as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 145.13. caymanchem.com
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation of N-(5-Aminopentyl)acetamide is predictable, with common cleavage sites being the amide bond and the bonds within the alkyl chain. youtube.comresearchgate.net This fragmentation generates a unique mass spectrum that serves as a molecular fingerprint. Predicted MS/MS data from resources like the Human Metabolome Database (HMDB) show characteristic fragment ions that can be used for identification. hmdb.ca
Table 2: Predicted Major Fragment Ions of N-(5-Aminopentyl)acetamide in MS/MS Analysis Based on predicted fragmentation of the parent ion [M+H]⁺ at m/z 145.13.
| Predicted m/z | Possible Fragment Structure/Origin |
|---|---|
| 128.10 | Loss of ammonia (B1221849) (NH₃) from the parent ion |
| 100.08 | Cleavage of the C-C bond adjacent to the amide nitrogen, resulting in [CH₃CONH(CH₂)₃]⁺ |
| 86.09 | Cleavage of the amide bond (C-N), resulting in the pentanamine fragment [H₂N(CH₂)₅]⁺ |
| 73.06 | Fragment corresponding to [CH₃CONHCH₂CH₂]⁺ |
| 44.05 | Fragment corresponding to [CH₂CH₂NH₂]⁺ |
Development of Analytical Standards for Quantification
The accurate quantification of this compound in various samples necessitates the use of high-purity analytical standards. medchemexpress.com These standards, also known as certified reference materials (CRMs), are critical for method validation, calibration, and ensuring the reliability and comparability of analytical results. medchemexpress.com
Several chemical suppliers provide N-(5-Aminopentyl)acetamide and its hydrochloride salt as analytical standards with specified purity, often ≥98%. lgcstandards.comavantorsciences.com These products are intended specifically for research and analytical applications and are accompanied by a Certificate of Analysis (CoA). caymanchem.commedchemexpress.com The CoA provides essential information, including purity determined by methods like HPLC, structural confirmation by NMR, and mass spectrometric data. tcichemicals.comcaymanchem.com Using a well-characterized analytical standard allows for the construction of calibration curves, which are fundamental for determining the concentration of the analyte in unknown samples using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.com
Sample Preparation Methodologies for Complex Biological Matrices
Analyzing this compound in complex biological matrices, such as blood, plasma, or urine, presents significant challenges due to the presence of interfering substances like proteins, salts, and other metabolites. nih.gov Therefore, robust sample preparation is a critical first step to isolate the analyte, remove matrix components, and enrich the sample to meet the detection limits of analytical instruments. nih.gov
Strategies for Filtration and Enrichment
Initial sample cleanup often involves a simple filtration step to remove particulates. For more comprehensive cleanup and enrichment, various extraction techniques are employed. Solid-Phase Extraction (SPE) is a common method where a sorbent material is chosen to selectively retain the analyte while matrix components are washed away. For a polar compound like N-(5-Aminopentyl)acetamide, ion-exchange or polar-modified sorbents can be effective.
More advanced and miniaturized techniques like Microextraction by Packed Sorbent (MEPS) offer advantages such as reduced solvent consumption and potential for automation. nih.gov A particularly relevant strategy for N-(5-Aminopentyl)acetamide involves leveraging its primary amine group. Amine-reactive resins can be used to covalently bind the analyte, allowing for stringent washing of the matrix before the purified compound is cleaved and eluted for analysis. nih.gov This approach offers high specificity and can significantly improve the signal-to-noise ratio in subsequent analyses. nih.gov
Derivatization Approaches for Enhanced Detection
Derivatization is a chemical modification strategy used to improve the analytical properties of a target compound. For N-(5-Aminopentyl)acetamide, derivatization can enhance its volatility for GC analysis or improve its ionization efficiency or detectability for MS and HPLC methods. nih.gov
The primary amine group is a common target for derivatization. Reagents such as alkyl chloroformates or anhydrides (e.g., pentafluoropropionic anhydride) can react with the amine to form less polar and more volatile derivatives suitable for GC-MS. nih.gov Another widely used approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on the amine and amide groups with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces polarity and increases thermal stability. It is crucial to optimize derivatization conditions (temperature, time, reagent concentration) and often to use a stable isotope-labeled internal standard to correct for variations in derivatization efficiency, especially in complex and variable biological matrices. nih.govnih.gov
Method Validation for Accuracy, Precision, and Matrix Effects
The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For the quantification of this compound in biological samples, method validation is performed in accordance with international guidelines, assessing parameters such as accuracy, precision, and matrix effects. While a specific validation report for this compound is not publicly available, the validation of analytical methods for structurally similar acetylated polyamines, such as N8-acetylspermidine and N1-acetylspermine, provides a strong framework for the expected performance of a validated method for this compound.
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of recovery.
Precision measures the degree of scatter between a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability), which assesses the variation within a single day, and inter-day precision (intermediate precision), which measures the variation across different days.
Matrix effects occur when components in the biological matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to ion suppression or enhancement and potentially affecting the accuracy and precision of the method. These effects are evaluated to ensure that the method is not influenced by variations between different sources of the biological matrix.
A representative summary of the acceptance criteria for a validated LC-MS/MS method for acetylated polyamines, which would be applicable to this compound, is presented in the table below.
| Validation Parameter | Concentration Level | Acceptance Criteria (%RSD) | Acceptance Criteria (% Accuracy) |
| Intra-day Precision | Low QC | ≤ 15% | 85-115% |
| Medium QC | ≤ 15% | 85-115% | |
| High QC | ≤ 15% | 85-115% | |
| Inter-day Precision | Low QC | ≤ 15% | 85-115% |
| Medium QC | ≤ 15% | 85-115% | |
| High QC | ≤ 15% | 85-115% | |
| Matrix Effect | Low Concentration | ≤ 15% | Not Applicable |
| High Concentration | ≤ 15% | Not Applicable |
This table is a representation of typical validation parameters and acceptance criteria for the bioanalysis of small molecules like acetylated polyamines by LC-MS/MS.
In a study quantifying acetylated polyamines in human biofluids, the precision and accuracy of the method were tested at multiple concentration levels, resulting in a relative standard deviation of less than 15% and a percent error in quantification of less than 15%. nih.gov Such results indicate a robust and reliable method suitable for quantitative analysis.
Application of Analytical Techniques in Biomarker Research
N-(5-Aminopentyl)acetamide, as an acetylated form of the polyamine cadaverine (B124047), is of significant interest in biomarker research. Polyamines and their acetylated derivatives are closely associated with cell growth, proliferation, and the synthesis of proteins and nucleic acids. hmdb.ca Altered levels of polyamines have been observed in various physiological and pathological conditions, making them potential biomarkers for diseases.
The development of sensitive and specific analytical methods, such as LC-MS/MS, has been pivotal in advancing research into the role of acetylated polyamines as biomarkers. For instance, increased levels of acetylated polyamines in urine have long been associated with cancer. nih.gov Specifically, compounds like N1,N12-diacetylspermine have been proposed as potential biomarkers for various cancers in both urine and plasma. nih.gov The ability to accurately quantify these molecules allows researchers to investigate their correlation with disease states, monitor disease progression, and assess the response to therapy.
While direct studies focusing on this compound as a biomarker are not extensively documented in publicly available literature, the analytical methodologies developed for other acetylated polyamines are directly applicable. A high-throughput LC-MS/MS method for the quantification of acetylated polyamines in plasma, urine, and saliva has been described, demonstrating the capability to analyze a large number of samples efficiently. nih.gov This is particularly valuable in large-scale clinical studies aimed at validating the utility of these compounds as biomarkers. The robust nature of these analytical techniques ensures that the data generated is reliable for making clinical and research-based decisions.
Future Research Directions
Elucidating Undiscovered Metabolic Pathways Involving N-(5-Aminopentyl)acetamide
The metabolic origins of N-(5-Aminopentyl)acetamide begin with its precursor, cadaverine (B124047), a diamine produced from the amino acid lysine by decarboxylase enzymes. medchemexpress.comglpbio.com The acetylation of cadaverine to form N-(5-Aminopentyl)acetamide is a known metabolic step. However, the broader metabolic network in which this compound participates is largely undefined.
Future research should prioritize the following:
Identification of Acetyltransferases and Deacetylases: A primary goal is to identify the specific N-acetyltransferase (NAT) enzymes responsible for the acetylation of cadaverine and the histone deacetylases (HDACs) or other amidohydrolases that may reverse this process. Characterizing these enzymes will provide crucial insights into the regulation of N-(5-Aminopentyl)acetamide levels.
Downstream Metabolite Discovery: It is essential to investigate whether N-(5-Aminopentyl)acetamide is a terminal metabolite or a precursor for other biological molecules. Metabolomic studies using isotopic labeling could trace the fate of the acetylated amine group and the pentyl backbone, potentially revealing novel downstream products and pathways.
Context-Specific Metabolism: Research should explore how the metabolism of N-(5-Aminopentyl)acetamide varies across different tissues, cell types, and physiological or pathological states. For instance, its role in the gut microbiome, where polyamine metabolism is prolific, is a significant unexplored area.
Advanced Structural Biology Studies of Protein-N-(5-Aminopentyl)acetamide Interactions
Understanding the function of a metabolite requires detailed knowledge of its interactions with proteins and other macromolecules. Currently, there is a lack of high-resolution structural information detailing the binding of N-(5-Aminopentyl)acetamide to any protein target.
Future studies should employ a range of advanced structural biology techniques:
| Research Technique | Objective |
| X-ray Crystallography & Cryo-EM | To obtain high-resolution 3D structures of N-(5-Aminopentyl)acetamide bound to potential protein targets, such as metabolic enzymes or receptors. |
| Nuclear Magnetic Resonance (NMR) | To study the dynamics of the interaction in solution and map the binding interface between the compound and its protein partners. |
| Computational Modeling & Docking | To predict potential binding sites on proteins and to rationalize experimentally observed interactions at a molecular level. |
| Affinity-Based Proteomics | To identify the full spectrum of proteins that interact with N-(5-Aminopentyl)acetamide within the cellular environment. |
These studies will be instrumental in revealing the molecular basis for the compound's biological activity and will provide a foundation for the structure-based design of molecules that can modulate its function.
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The availability of high-purity N-(5-Aminopentyl)acetamide hydrochloride is essential for research. While general methods for the synthesis of acetamides are established, developing novel routes that are both highly efficient and environmentally sustainable is a key objective for future chemical research. niscpr.res.in
Key areas for development include:
Green Chemistry Approaches: Future synthetic strategies should focus on minimizing waste, avoiding hazardous solvents, and using renewable starting materials where possible. This includes exploring enzymatic catalysis or chemoenzymatic routes that can offer high selectivity under mild conditions.
Catalyst Optimization: Research into novel catalysts could significantly improve reaction efficiency. For instance, adapting methods that use simple, inexpensive catalysts like calcium chloride for the acetylation of amines could provide a cost-effective and scalable synthesis. niscpr.res.in
Flow Chemistry Synthesis: Implementing continuous flow manufacturing processes could offer improved safety, scalability, and product consistency compared to traditional batch synthesis. This would be particularly valuable for producing the compound on a larger scale for extensive biological screening.
| Synthetic Strategy | Potential Advantages |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. |
| Optimized Chemical Catalysis | Increased yield, reduced reaction time, lower cost. niscpr.res.in |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
Expansion of N-(5-Aminopentyl)acetamide Derivatives for Chemical Biology Tools
To probe the biological functions of N-(5-Aminopentyl)acetamide, it is necessary to develop a toolkit of chemical probes derived from its core structure. These derivatives are designed to report on the location, binding partners, and activity of the parent molecule without significantly perturbing the biological system.
The development of such tools would involve:
Affinity Probes: Synthesizing derivatives that incorporate biotin or other affinity tags. These probes can be used in pull-down experiments with subsequent mass spectrometry to identify binding proteins from cell lysates.
Fluorescent Probes: Attaching environmentally sensitive fluorophores to the N-(5-Aminopentyl)acetamide scaffold would allow for real-time imaging of its subcellular localization and dynamics within living cells using advanced microscopy techniques.
Photo-affinity Labels: Incorporating photo-activatable cross-linking groups would enable the covalent trapping of interacting proteins upon UV irradiation. This technique is powerful for identifying both stable and transient protein-metabolite interactions in a native cellular context.
Integration with Multi-Omics Data for Comprehensive Systems Biology Insights
To achieve a holistic understanding of the biological role of N-(5-Aminopentyl)acetamide, data from its measurement must be integrated with other large-scale biological datasets. nih.gov A multi-omics approach, combining metabolomics with genomics, transcriptomics, and proteomics, can reveal correlations and causal relationships that are not apparent from a single data type. mdpi.comnih.gov
Future systems biology research should focus on:
Correlation Network Analysis: Integrating quantitative measurements of N-(5-Aminopentyl)acetamide with global gene expression (transcriptomics) and protein abundance (proteomics) data. nih.gov This can identify pathways and biological processes that are strongly correlated with the levels of this metabolite.
Genome-Wide Association Studies (GWAS): Linking genetic variations with levels of N-(5-Aminopentyl)acetamide to identify genes that regulate its metabolism. This approach can uncover novel enzymes or transporters involved in its biological lifecycle. nih.gov
Building Predictive Models: Using the integrated multi-omics data to construct computational models of cellular metabolism. mdpi.com These models can be used to predict how perturbations in N-(5-Aminopentyl)acetamide levels might impact broader cellular functions and to generate new, testable hypotheses.
By pursuing these integrated research strategies, the scientific community can move towards a comprehensive understanding of N-(5-Aminopentyl)acetamide's role, from its fundamental biochemistry to its impact on complex biological systems.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-Aminopentyl)acetamide hydrochloride, and how is its purity validated?
- Methodology : The compound is typically synthesized via acetylation of cadaverine (1,5-diaminopentane) using acetic anhydride or acetyl chloride in an inert solvent (e.g., dichloromethane). The reaction is monitored by thin-layer chromatography (TLC). Post-synthesis, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
- Characterization : Purity is validated using reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA), with retention time compared to reference standards. Structural confirmation employs H NMR (δ ~1.8 ppm for acetyl group, δ ~3.0 ppm for pentyl chain protons) and mass spectrometry (ESI-MS: [M+H] at m/z 145.2 for the free base; m/z 180.7 for the hydrochloride salt) .
Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?
- Approach : LC-MS/MS is preferred for high sensitivity. For example, a C18 column with gradient elution (water/methanol + 0.1% formic acid) achieves separation, while multiple reaction monitoring (MRM) transitions (m/z 180.7 → 144.2) enhance specificity. UV-Vis detection (λ = 210–220 nm) is suitable for in vitro studies with minimal matrix interference .
Advanced Research Questions
Q. How does this compound modulate polyamine metabolism in neurodegenerative disease models, and how can experimental variables be controlled?
- Experimental Design :
- Use neuronal cell lines (e.g., SH-SY5Y) or primary neurons treated with the compound (0.1–10 µM) to assess polyamine levels via LC-MS.
- Include controls for acetyltransferase activity (e.g., siRNA knockdown of SSAT1) to isolate its metabolic effects.
- Monitor downstream markers (e.g., spermidine/spermine ratios) and correlate with apoptosis (caspase-3 activation) or autophagy (LC3-II/LC3-I ratio).
Q. What strategies resolve discrepancies in reported anti-cancer effects of this compound across studies?
- Analysis Framework :
- Variable 1 : Tumor microenvironment (e.g., pH, hypoxia) alters polyamine oxidation, affecting compound stability. Validate using 3D spheroid models vs. monolayer cultures.
- Variable 2 : Acetylation status influences interaction with polyamine transporters. Compare effects in wild-type vs. acetyltransferase-deficient cell lines.
- Data Normalization : Use internal standards (e.g., deuterated cadaverine) to control for extraction efficiency in metabolomic assays .
Q. How can this compound be leveraged in site-specific protein modification for drug delivery systems?
- Methodology :
- The primary amine reacts with NHS esters or glutaraldehyde to form stable conjugates. Optimize pH (7.4–8.5) and molar ratios (1:10 protein:compound) to minimize aggregation.
- For targeted delivery, conjugate with antibodies (e.g., anti-EGFR) via heterobifunctional linkers (e.g., SMCC). Validate binding via surface plasmon resonance (SPR) and cellular uptake via confocal microscopy.
- Challenge : Hydrophobicity of the compound may reduce solubility. Use PEGylation or formulate with cyclodextrins to enhance bioavailability .
Key Considerations for Researchers
- Stability : Store at -20°C in desiccated conditions to prevent hydrolysis of the acetamide group .
- Toxicity Screening : Conduct MTT assays across multiple cell lines to establish IC50 values, noting significant variability (e.g., IC50 = 25 µM in HeLa vs. 75 µM in HEK293) .
- Ethical Compliance : Adhere to institutional guidelines for polyamine-related studies, as elevated levels are implicated in tumor progression and neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
